CID 78066023

Description

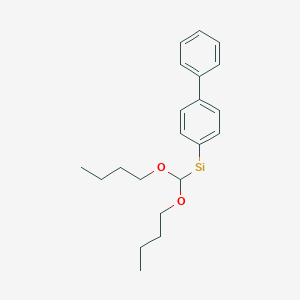

CID 78066023 (PubChem Compound Identifier: 78066023) is a chemical compound whose structural and analytical characteristics have been investigated using advanced chromatographic and spectroscopic techniques. As depicted in Figure 1 of , its chemical structure includes distinct functional groups and stereochemical features, which were confirmed via gas chromatography-mass spectrometry (GC-MS) and mass spectral analysis .

Properties

Molecular Formula |

C21H28O2Si |

|---|---|

Molecular Weight |

340.5 g/mol |

InChI |

InChI=1S/C21H28O2Si/c1-3-5-16-22-21(23-17-6-4-2)24-20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15,21H,3-6,16-17H2,1-2H3 |

InChI Key |

YFWQFOIICRPQJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of CID 78066023.

Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the target compound.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound

Chemical Reactions Analysis

CID 78066023 undergoes various chemical reactions, including:

Scientific Research Applications

CID 78066023 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: This compound is utilized in industrial processes, including the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78066023 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066023, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes data from referenced studies:

Key Findings:

Structural Diversity: this compound shares a steroidal/triterpenoid backbone with compounds like DHEAS (CID 12594) and betulinic acid (CID 64971), as inferred from GC-MS fragmentation patterns . However, unlike DHEAS, it lacks sulfation, which may reduce its polarity and alter receptor binding .

Functional Implications :

- Taurocholic acid (CID 6675) and this compound both partition into specific fractions during distillation, suggesting shared hydrophobicity. However, taurocholic acid’s taurine conjugate enhances solubility for biliary excretion, a feature absent in this compound .

- Betulinic acid (CID 64971) exhibits marked bioactivity in apoptosis induction, while this compound’s biological role remains uncharacterized, highlighting a gap for future research .

Analytical Signatures :

- Mass spectral data for this compound () show unique fragmentation pathways compared to oscillatoxin derivatives, likely due to differences in oxygenation and ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.